2-Methoxy-3-methylbenzaldehyde
Overview
Description
2-Methoxy-3-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylbenzaldehyde consists of a benzene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Physical And Chemical Properties Analysis
2-Methoxy-3-methylbenzaldehyde is a colorless to yellow to brown solid or liquid . It has a molecular weight of 150.18 . It is insoluble in water but soluble in alcohol, ether, and benzene .Scientific Research Applications
Catalytic Reactions
2-Methoxy-3-methylbenzaldehyde, through its structural analogs, has been studied for its reactivity in various catalytic processes. For instance, the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes using a rhodium-based catalyst system demonstrated efficient cleavage of the aldehyde C-H bond, leading to the formation of 2-alkenoylphenols with good to excellent yields. This regioselectivity of the reaction showcases the potential for derivative compounds like 2-Methoxy-3-methylbenzaldehyde in catalyzing similar transformations (Kokubo et al., 1999).
Schiff Base Formation and Metal Complexation
Schiff bases derived from aldehydes like 2-Methoxy-3-methylbenzaldehyde have been explored for their ability to form complexes with metals, offering insights into the antimicrobial properties of such compounds. The synthesis of Schiff bases from 2-acetamidobenzaldehyde and their complexation with Zn(II) ions is one example that underscores the potential for 2-Methoxy-3-methylbenzaldehyde derivatives in developing new antimicrobial agents (Chohan et al., 2003).
Encapsulation in Zeolite for Catalysis
The encapsulation of metal complexes within zeolites, leveraging ligands derived from similar aldehydes, has shown significant promise as reusable catalysts. Such encapsulated systems are efficient in the oxidation of primary alcohols and hydrocarbons, highlighting the potential for 2-Methoxy-3-methylbenzaldehyde and its derivatives in creating efficient, stable, and reusable catalytic systems (Ghorbanloo & Alamooti, 2017).
Synthesis of Complex Molecules
The synthesis of complex molecules, such as natural products and potential pharmaceuticals, often relies on precursor compounds that offer unique reactivity. Derivatives of 2-Methoxy-3-methylbenzaldehyde have been employed in the synthesis of intricate structures like neolignans, demonstrating the compound's utility in synthetic organic chemistry (Matsumoto et al., 1985).
Photocatalytic Oxidations
Photocatalytic processes utilizing derivatives of 2-Methoxy-3-methylbenzaldehyde have been explored for selective oxidations. The selective photocatalytic oxidation of substituted aromatic alcohols to their corresponding aldehydes in water using rutile TiO2 prepared at room temperature showcases the potential for such compounds in green chemistry applications (Yurdakal et al., 2009).
Vibrational Dynamics Study
Investigations into the vibrational dynamics of methoxy-substituted benzaldehydes, including 2-Methoxy-3-methylbenzaldehyde, provide valuable insights into their molecular behavior. Inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations offers a deep understanding of the dynamic processes at the molecular level, which is crucial for designing materials with specific properties (Ribeiro-Claro et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQYSFEIBZPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424455 | |
Record name | 2-methoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylbenzaldehyde | |
CAS RN |
67639-61-6 | |
Record name | 2-methoxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.